![molecular formula C20H23NO2 B2790100 N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 1024193-21-2](/img/structure/B2790100.png)
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a methoxyphenylmethyl group attached to the nitrogen atom of a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopentane ring. One common approach is the Friedel-Crafts alkylation of cyclopentane with phenyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms 1-phenylcyclopentane, which is then further reacted with 2-methoxybenzylamine and a carboxylic acid derivative, such as acyl chloride, to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, potentially forming derivatives with altered functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide serves as a valuable intermediate in the synthesis of more complex molecules
Biology: Biologically, this compound has shown potential as a ligand for various receptors, influencing biological pathways and cellular processes. Its interactions with receptors can be studied to understand the mechanisms of action and develop new therapeutic agents.
Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and functional materials.
Mecanismo De Acción
The mechanism by which N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.
Comparación Con Compuestos Similares
N-[(2-methoxyphenyl)methyl]-1-phenylcyclohexane-1-carboxamide
N-[(2-methoxyphenyl)methyl]-1-phenylcyclobutane-1-carboxamide
N-[(2-methoxyphenyl)methyl]-1-phenylcycloheptane-1-carboxamide
Uniqueness: N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide stands out due to its cyclopentane ring, which imparts unique steric and electronic properties compared to its cyclohexane, cyclobutane, and cycloheptane counterparts. These differences can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-12-6-5-9-16(18)15-21-19(22)20(13-7-8-14-20)17-10-3-2-4-11-17/h2-6,9-12H,7-8,13-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIOYFWINLANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
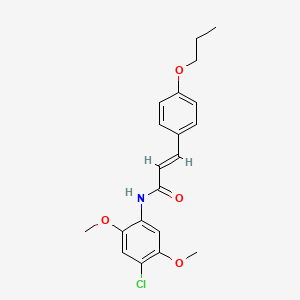
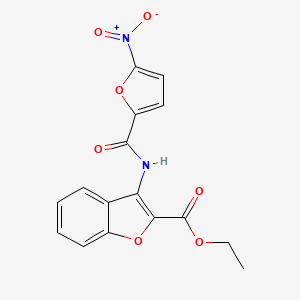

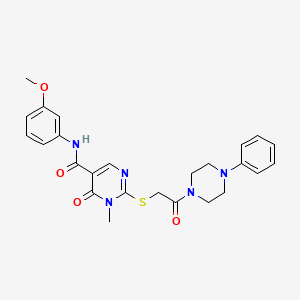
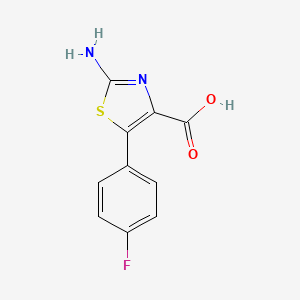
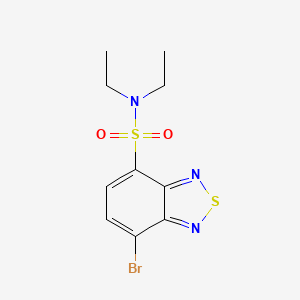
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2790029.png)
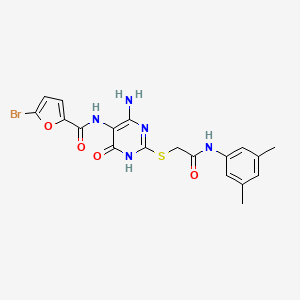
![6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2790032.png)
![(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether](/img/structure/B2790033.png)
![methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2790034.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)
![methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)

